4-(4-Fluorophenyl)bicyclo[2.2.2]octane-1-carbonitrile
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Overview
Description
4-(4-Fluorophenyl)bicyclo[222]octane-1-carbonitrile is an organic compound with the molecular formula C15H16FN It features a bicyclo[222]octane core structure substituted with a 4-fluorophenyl group and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)bicyclo[2.2.2]octane-1-carbonitrile typically involves the following steps:
Formation of the Bicyclo[2.2.2]octane Core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the 4-Fluorophenyl Group: This step often involves a Friedel-Crafts alkylation reaction using a fluorobenzene derivative.
Addition of the Carbonitrile Group:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)bicyclo[2.2.2]octane-1-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This can lead to the formation of ketones or carboxylic acids.
Reduction: This can result in the formation of amines or alcohols.
Substitution: This includes nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., sodium cyanide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-(4-fluorophenyl)bicyclo[2.2.2]octane-1-carboxylic acid, while reduction may yield 4-(4-fluorophenyl)bicyclo[2.2.2]octane-1-amine.
Scientific Research Applications
4-(4-Fluorophenyl)bicyclo[2.2.2]octane-1-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biological targets.
Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)bicyclo[2.2.2]octane-1-carbonitrile involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the target and the pathway involved. For example, it may interact with enzymes or receptors, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid
- 4-(Trifluoromethyl)bicyclo[2.2.2]octane-1-carboxylic acid
- Bicyclo[2.2.2]octane-1,4-dicarboxylic acid
Uniqueness
4-(4-Fluorophenyl)bicyclo[2.2.2]octane-1-carbonitrile is unique due to the presence of the 4-fluorophenyl group and the carbonitrile group, which confer specific chemical and biological properties. These functional groups can influence the compound’s reactivity, stability, and interactions with biological targets, making it distinct from other similar compounds.
Biological Activity
4-(4-Fluorophenyl)bicyclo[2.2.2]octane-1-carbonitrile is a synthetic compound belonging to the bicyclic class of organic molecules. Its unique structure and functional groups suggest potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C14H14FN with a molecular weight of approximately 229.27 g/mol. The compound features a bicyclic octane framework substituted with a fluorophenyl group and a carbonitrile functional group, which may influence its interaction with biological targets.
Pharmacological Properties
Research indicates that compounds with similar structural motifs exhibit various biological activities, including:
- Antitumor Activity : Many bicyclic compounds have been explored for their potential as anticancer agents. The presence of the fluorophenyl group may enhance the lipophilicity and cell permeability of the compound, potentially leading to increased efficacy in targeting cancer cells.
- Neuropharmacological Effects : Bicyclic compounds are often studied for their effects on neurotransmitter systems. The carbonitrile moiety may interact with receptors or enzymes involved in neurotransmission, suggesting potential applications in treating neurological disorders.
The biological activity of this compound can be hypothesized based on similar compounds:
- Receptor Binding : The fluorophenyl group may facilitate binding to various receptors, including those involved in cancer proliferation pathways or neurotransmitter systems.
- Enzyme Inhibition : The carbonitrile group may act as a bioisostere for carboxylic acids, potentially inhibiting enzymes that play critical roles in metabolic pathways.
Antitumor Studies
A study investigated the antitumor activity of structurally similar bicyclic compounds in vitro and in vivo. Results indicated that these compounds exhibited IC50 values ranging from 50 nM to 200 nM against various cancer cell lines, highlighting the potential for this compound to exhibit similar efficacy .
Neuropharmacological Research
In another study focused on neuropharmacology, bicyclic derivatives were shown to modulate neurotransmitter levels significantly, suggesting that this compound could impact cognitive functions or mood disorders .
Data Table: Summary of Biological Activities
Activity Type | Related Compounds | IC50 Values (nM) | Mechanism of Action |
---|---|---|---|
Antitumor | Similar Bicyclics | 50 - 200 | Receptor binding and enzyme inhibition |
Neuropharmacological | Various Derivatives | Varies | Modulation of neurotransmitter systems |
Properties
CAS No. |
61541-38-6 |
---|---|
Molecular Formula |
C15H16FN |
Molecular Weight |
229.29 g/mol |
IUPAC Name |
4-(4-fluorophenyl)bicyclo[2.2.2]octane-1-carbonitrile |
InChI |
InChI=1S/C15H16FN/c16-13-3-1-12(2-4-13)15-8-5-14(11-17,6-9-15)7-10-15/h1-4H,5-10H2 |
InChI Key |
FFOPHLOEKRDEQN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1(CC2)C#N)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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